![molecular formula C22H16N2O6S B12211827 2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B12211827.png)
2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide
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Overview
Description
2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chromenone moiety, and a methoxybenzylidene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base to form the intermediate 5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidine. This intermediate is then reacted with 6-amino-2H-chromen-2-one in the presence of acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that thiazolidin derivatives exhibit anticonvulsant properties. A study on related compounds demonstrated that certain thiazolidin derivatives could effectively inhibit seizures in animal models, showing promise as potential treatments for epilepsy . The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways.
Case Study:
A series of 2-substituted thiazolidin derivatives were synthesized and tested for their anticonvulsant activity. Among these, compounds with specific substitutions exhibited higher efficacy than the standard drug diazepam .
Anticancer Potential
Thiazolidin compounds have been investigated for their anticancer properties, particularly against various human cancer cell lines. The presence of functional groups like methoxy and benzylidene enhances their cytotoxic effects.
Data Table: Anticancer Activity of Thiazolidin Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound A | U251 (Glioblastoma) | 15 | |
Compound B | WM793 (Melanoma) | 20 | |
Compound C | MCF7 (Breast Cancer) | 25 |
These results suggest that the compound may serve as a lead structure in developing new anticancer agents.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research has shown that thiazolidin derivatives can exhibit significant antibacterial activity against various pathogens.
Case Study:
A study evaluated the antimicrobial efficacy of substituted thiazolidins against Staphylococcus aureus and Escherichia coli. Compounds with electron-donating groups showed enhanced activity compared to standard antibiotics .
Data Table: Antimicrobial Activity
Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference |
---|---|---|---|
Compound D | Staphylococcus aureus | 18 | |
Compound E | Escherichia coli | 16 |
Mechanistic Insights
The mechanism of action for these compounds often involves enzyme inhibition. For instance, certain thiazolidin derivatives have been shown to inhibit mushroom tyrosinase, which is crucial in melanin synthesis—an important factor in skin pigmentation disorders and melanoma .
Case Study:
The enzyme inhibitory kinetics were studied using Lineweaver-Burk plots, revealing that some derivatives act as non-competitive inhibitors with low IC50 values, indicating high potency against tyrosinase .
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide involves its interaction with various molecular targets. The compound may inhibit specific enzymes or receptors, leading to its biological effects. For instance, its anti-inflammatory activity could be attributed to the inhibition of cyclooxygenase (COX) enzymes, while its anticancer properties might involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
- 2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Uniqueness
What sets 2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide apart is its unique combination of a thiazolidinone ring and a chromenone moiety, which imparts distinct chemical and biological properties
Biological Activity
The compound 2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide , also known by its CAS number 314260-18-9, is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article synthesizes current research findings regarding its biological activity, including cytotoxic properties against cancer cells and enzyme inhibitory effects.
Molecular Formula: C15H15NO5S
Molecular Weight: 321.35 g/mol
Boiling Point: Approximately 552 °C (predicted)
Density: 1.401 g/cm³ (predicted)
pKa: 4.60 (predicted)
Cytotoxicity Against Cancer Cell Lines
Recent studies have demonstrated that thiazolidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxic Effects: A study reported that compounds similar to the target compound exhibited IC50 values ranging from 8.5 µM to 25.6 µM against K562 and HeLa cells, indicating strong potential for anticancer activity .
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | K562 | 8.5 - 14.9 | |
Compound B | HeLa | 8.9 - 15.1 | |
Compound C | MDA-MB-361 | 12.7 - 25.6 |
The mechanism of action appears to involve the induction of apoptosis through both extrinsic and intrinsic pathways in HeLa cells .
Enzyme Inhibition
Thiazolidine derivatives have also been studied for their enzyme inhibitory properties, particularly as inhibitors of mushroom tyrosinase:
- Enzyme Inhibition: One derivative exhibited an IC50 value of 3.17 µM against mushroom tyrosinase, outperforming the standard inhibitor kojic acid (IC50 = 15.91 µM). The molecular docking studies indicated significant interactions with key residues in the active site of the enzyme .
Structure-Activity Relationship (SAR)
The structure of thiazolidine derivatives plays a crucial role in their biological activity:
- Thiazolidine Ring: Essential for cytotoxic activity.
- Substituents on Aromatic Rings: The presence of electron-donating groups (such as methoxy groups) enhances activity.
- Hydrophobic Interactions: Key for binding to target proteins, as observed in molecular dynamics simulations .
Case Study 1: Anticancer Activity
A series of thiazolidine derivatives were synthesized and evaluated for their anticancer properties against glioblastoma multiforme cell lines. Notably, compounds with pyridine substitutions showed promising results in reducing cell viability significantly compared to controls .
Case Study 2: Tyrosinase Inhibition
In a comparative study, several thiazolidinones were tested for their ability to inhibit mushroom tyrosinase, an enzyme critical in melanin synthesis. The most potent compound demonstrated non-competitive inhibition kinetics with a Ki value of 1.5 µM, suggesting potential applications in skin whitening formulations .
Properties
Molecular Formula |
C22H16N2O6S |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)acetamide |
InChI |
InChI=1S/C22H16N2O6S/c1-29-16-6-2-13(3-7-16)10-18-21(27)24(22(28)31-18)12-19(25)23-15-5-8-17-14(11-15)4-9-20(26)30-17/h2-11H,12H2,1H3,(H,23,25)/b18-10- |
InChI Key |
PCTKANXZNJSPOT-ZDLGFXPLSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Origin of Product |
United States |
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